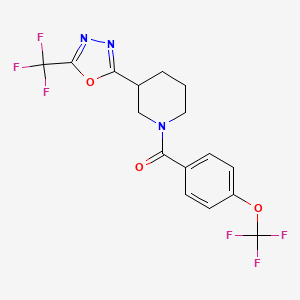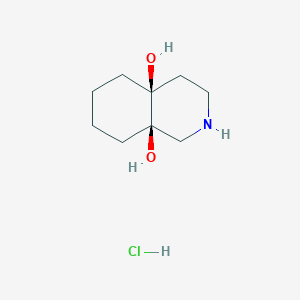
(4As,8aR)-1,2,3,4,5,6,7,8-octahydroisoquinoline-4a,8a-diol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4As,8aR)-1,2,3,4,5,6,7,8-octahydroisoquinoline-4a,8a-diol;hydrochloride” is a potent and allosteric inhibitor of DNMT3A . It inhibits DNMT3A activity by disrupting protein-protein interactions . It induces apoptosis of acute myeloid leukemia (AML) cell lines and differentiation of distinct AML cell lines including cells with mutated DNMT3A R882 .
Molecular Structure Analysis
The molecular weight of this compound is 584.71 . Its molecular formula is C33H40N6O4 . The SMILES representation of the molecule isO=C1N(C2CCCCCC2)N=C(C3=CC=C(OC)C(OCCCCOC4=CC=C(C5=NN=NN5)C=C4)=C3)[C@@]6([H])CC=CC[C@@]16[H] . Chemical Reactions Analysis
As an inhibitor of DNMT3A, “this compound” disrupts DNMT3A-DNMT3L interactions at the DNMT3A tetramer interface . It inhibits the stimulation of DNMT3A_WT activity by DNMT3L, but does not inhibit the activation of DNMT3A_WT by H3 peptides .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Efficient Synthetic Pathways : The development of efficient synthetic routes for creating complex organic structures, such as tetrahydroquinolines and octahydroacridine derivatives, showcases the fundamental chemical research into compounds structurally related to "(4As,8aR)-1,2,3,4,5,6,7,8-octahydroisoquinoline-4a,8a-diol;hydrochloride". These studies provide insights into the reaction mechanisms and potential applications of these compounds in medicinal chemistry and material science (Sielemann, Keuper, & Risch, 1999).
Green Chemistry Approaches : Research into environmentally friendly synthetic methods for constructing complex molecules, such as 8-hydroxyquinoline derivatives, aligns with the broader goal of sustainable chemistry. These approaches highlight the application of green catalysts and the synthesis of compounds that can be applied in various fields, including pharmaceuticals and materials science (Abdelmohsen & El-Ossaily, 2015).
Biological Interactions and Applications
AMPA and NMDA Receptor Antagonists : The study of decahydroisoquinoline derivatives has led to the identification of potent and selective antagonists for the AMPA and NMDA receptors, indicating potential applications in neurological research and treatment strategies. This research underscores the therapeutic potential of structurally complex isoquinolines in addressing neurological disorders (Ornstein et al., 1996).
Metal Ion Interaction and Bioavailability : Investigations into the liposome-water partitioning of 8-hydroxyquinolines and their copper complexes provide valuable insights into the bioavailability and toxicity of metal-organic compound mixtures. Such studies are crucial for understanding the environmental and biological impacts of these compounds (Kaiser & Escher, 2006).
Material Science and Engineering Applications
- Organic Light Emitting Diode (OLED) Materials : The synthesis and characterization of aluminium complex dyes based on substituted 8-hydroxyquinoline derivatives for OLED applications exemplify the intersection of organic chemistry and material science. These compounds' photophysical properties, such as fluorescence and electroluminescence, are of particular interest for developing advanced materials for electronic and photonic devices (Mishra et al., 2005).
Wirkmechanismus
“(4As,8aR)-1,2,3,4,5,6,7,8-octahydroisoquinoline-4a,8a-diol;hydrochloride” works by disrupting DNMT3A-DNMT3L interactions at the DNMT3A tetramer interface . This disruption inhibits the stimulation of DNMT3A_WT activity by DNMT3L . It also induces apoptosis and differentiation in AML cell lines in a concentration-dependent manner .
Eigenschaften
IUPAC Name |
(4aS,8aR)-1,2,3,4,5,6,7,8-octahydroisoquinoline-4a,8a-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-8-3-1-2-4-9(8,12)7-10-6-5-8;/h10-12H,1-7H2;1H/t8-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVNNEISONBXGQ-OULXEKPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CNCCC2(C1)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]2(CNCC[C@]2(C1)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
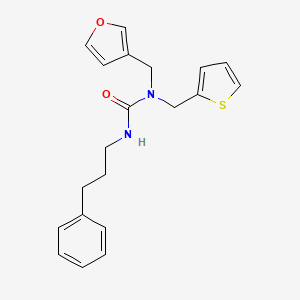
![1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone](/img/structure/B2821078.png)

![3-((3-fluorobenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2821081.png)
![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)butanamide](/img/structure/B2821082.png)
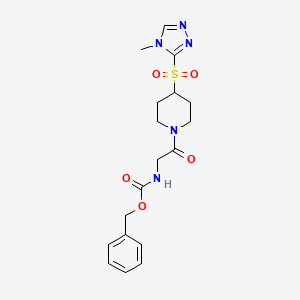

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2821088.png)
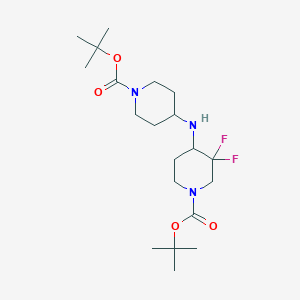

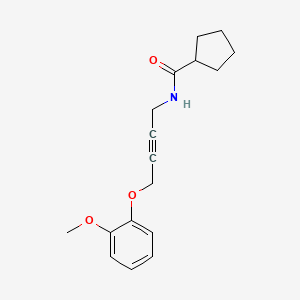
![Naphthalen-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2821098.png)
